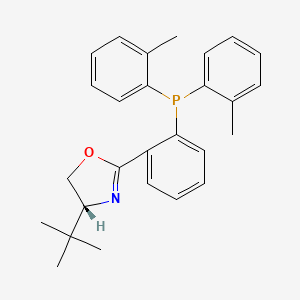![molecular formula C5H11Cl2NO2S B12849006 (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide dihydrochloride is a bicyclic compound featuring a sulfur and nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the bicyclic structure is achieved through nucleophilic substitution or addition reactions.
Oxidation to Form the Dioxide: The sulfur atom is oxidized to form the dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the sulfur atom.
Reduction: Reduction reactions can target the sulfur dioxide group, potentially converting it back to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hal
特性
分子式 |
C5H11Cl2NO2S |
|---|---|
分子量 |
220.12 g/mol |
IUPAC名 |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;dihydrochloride |
InChI |
InChI=1S/C5H9NO2S.2ClH/c7-9(8)3-4-1-5(9)2-6-4;;/h4-6H,1-3H2;2*1H/t4-,5-;;/m1../s1 |
InChIキー |
VRCFCWBKMOQNNB-ALUAXPQUSA-N |
異性体SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl.Cl |
正規SMILES |
C1C2CNC1CS2(=O)=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)


![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
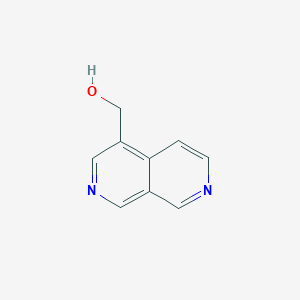
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
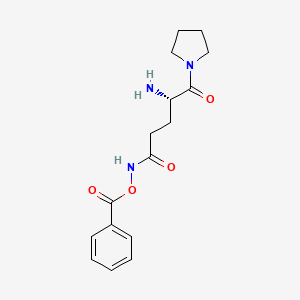
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)

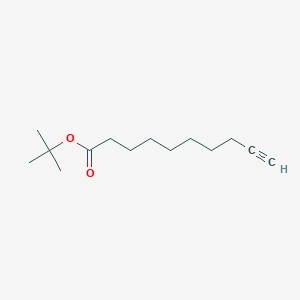
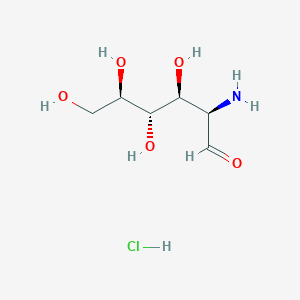
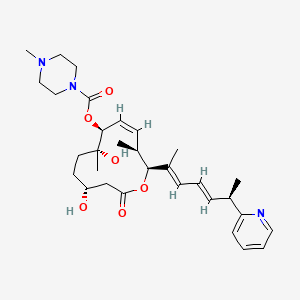
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
